molecular formula C6H4F2O B1294555 3,4-Difluorophenol CAS No. 2713-33-9

3,4-Difluorophenol

Cat. No.: B1294555
CAS No.: 2713-33-9
M. Wt: 130.09 g/mol
InChI Key: BNPWVUJOPCGHIK-UHFFFAOYSA-N
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Description

3,4-Difluorophenol (3,4-DFP) is a compound belonging to the family of aromatic compounds known as phenols. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other industrial chemicals. It is also used in the synthesis of a variety of other compounds, such as dyes, fragrances, and flavorings. 3,4-DFP has been extensively studied for its potential as a therapeutic agent, as well as its toxicity.

Scientific Research Applications

Quantum Chemical Analysis

3,4-Difluorophenol (3,4-DFP) has been the subject of quantum chemical calculations to understand its molecular structure and spectral properties. Studies like those conducted by Subramanian et al. (2009) utilized ab initio HF and density functional theory methods to analyze the vibrational wavenumbers of 2,4-difluorophenol (2,4-DFP), a close relative of 3,4-DFP. Such analyses are crucial for understanding the molecular behavior of these compounds in various environments (Subramanian, Anbarasan, & Manimegalai, 2009).

Crystallographic Studies

Crystallographic studies, like those by Shibakami and Sekiya (1994), provide insights into the structural arrangement of difluorophenol derivatives. They found that 3,5-difluorophenol, another closely related compound, exhibits an amphiphilic layer-like arrangement in its crystal structure, which is vital for understanding the chemical and physical properties of these compounds (Shibakami & Sekiya, 1994).

Mechanism of Action

Biochemical Pathways

It has been reported that fluorinated phenols can be transformed by certain strains of penicillium . This suggests that 3,4-Difluorophenol may be metabolized by similar pathways.

Pharmacokinetics

It is known that the compound is highly soluble , which may influence its bioavailability.

Safety and Hazards

3,4-Difluorophenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable solid and is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage .

Biochemical Analysis

Biochemical Properties

3,4-Difluorophenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been reported that this compound can be transformed by the fungus Penicillium frequentans, using phenol as a sole source of carbon and energy . This transformation indicates that this compound can interact with enzymes involved in phenol metabolism. The specific enzymes and proteins that interact with this compound include those involved in hydroxylation and dehalogenation reactions, which are crucial for its biotransformation and detoxification.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed that fluoride compounds, including this compound, can inhibit glycolysis by targeting enzymes such as enolase . This inhibition can lead to alterations in cellular metabolism, affecting energy production and overall cell function. Additionally, high concentrations of fluoride compounds can induce apoptosis through mitochondrial-mediated and endoplasmic reticulum stress pathways . These effects highlight the potential cytotoxicity of this compound at elevated concentrations.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to enzymes and inhibit their activity, particularly those involved in metabolic pathways such as glycolysis . The inhibition of enolase by this compound disrupts the conversion of 2-phosphoglycerate to phosphoenolpyruvate, leading to a decrease in ATP production. Additionally, this compound can induce oxidative stress by generating reactive oxygen species, further contributing to its cytotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. Studies have shown that this compound can undergo degradation through microbial activity, leading to the formation of less toxic metabolites . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause chronic toxicity, affecting cellular function and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. Studies have indicated that high doses of this compound can cause adverse effects such as liver and kidney damage, as well as disruptions in metabolic processes . These findings underscore the importance of determining safe dosage levels for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biotransformation and detoxification. The compound can be metabolized by enzymes such as cytochrome P450, which catalyze hydroxylation reactions . These metabolic processes result in the formation of hydroxylated derivatives, which are more water-soluble and can be excreted from the body. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and interact with transporters and binding proteins that facilitate its movement . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, where it interacts with enzymes and other biomolecules . Post-translational modifications and targeting signals play a role in directing this compound to these compartments. The localization of this compound within subcellular structures can influence its ability to modulate cellular processes and induce cytotoxic effects.

Properties

IUPAC Name

3,4-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPWVUJOPCGHIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181595
Record name Phenol, 3,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2713-33-9
Record name 3,4-Difluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2713-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3,4-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002713339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Difluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.282
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Phenol, 3,4-difluoro
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known applications of 3,4-difluorophenol in agricultural chemistry?

A1: Research suggests that 4,5-difluoro-2-hydroxy butyrophenone, a derivative of this compound, displays promising antifungal and herbicidal activity. Studies have demonstrated its effectiveness against various plant pathogenic fungi, including Valsa mali, Botrytis cinerea, and Citrusanthrax bacteria []. Furthermore, the compound exhibited significant inhibitory effects on the growth of Lactuca sativa, Amaranthus retroflexus, and Colletotrichum gloeosporioides [].

Q2: How can this compound be regioselectively functionalized?

A2: this compound can be regioexhaustively functionalized through organometallic intermediates. The phenolic hydrogen can be replaced by a methoxymethyl or triisopropylsilyl group, directing subsequent reactions []. Metalation can be controlled by utilizing the different reactivity of fluorine-adjacent and oxygen-adjacent sites, enabling the synthesis of various difluorinated hydroxybenzoic acids [].

Q3: What insights into the structure of this compound have been gained from dielectric studies?

A3: Dielectric studies of this compound in benzene solution have provided valuable information about its molecular structure and interactions. By measuring the dielectric relaxation time (τ) and electric dipole moment, researchers can gain insights into the molecule's size, shape, and the inter- and intra-molecular forces it experiences [].

Q4: How does the metabolism of this compound compare to other difluorophenols in rats?

A4: Studies using 1H and 19F-NMR spectroscopy revealed that, similar to other difluorophenols, this compound is primarily excreted in rat urine as glucuronide or sulphate conjugates []. Interestingly, ortho-substituted phenols, unlike meta- or para-substituted phenols like this compound, showed a preference for glucuronidation over sulfation [].

Q5: How have computational chemistry methods been used to study this compound?

A5: Density functional theory (DFT) calculations have been employed to investigate the structural and electronic properties of this compound []. These calculations have provided insights into the molecule's geometry, molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and UV-Vis absorption properties [].

Q6: Are there any studies investigating the potential of this compound derivatives as therapeutic agents?

A6: Yes, a recent study explored the antipsychotic potential of a tetrahalogenated Schiff base derived from this compound []. This compound demonstrated antagonistic effects against serotonin 5-HT2A and dopamine D2 receptors in silico, suggesting potential therapeutic applications for psychiatric disorders [].

Q7: What spectroscopic techniques have been used to characterize this compound?

A7: this compound has been characterized using various spectroscopic techniques, including 1H NMR and 19F NMR spectroscopy [, ]. These techniques provide detailed information about the molecule's structure, including the arrangement of atoms and the presence of specific functional groups. Additionally, mass spectrometry (MS) has been used to confirm the molecular weight and identify characteristic fragmentation patterns [].

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